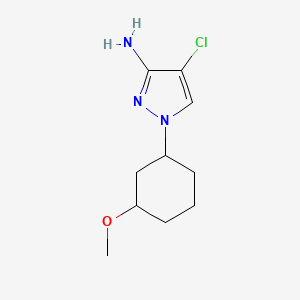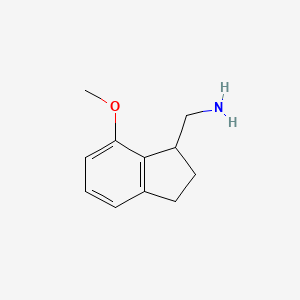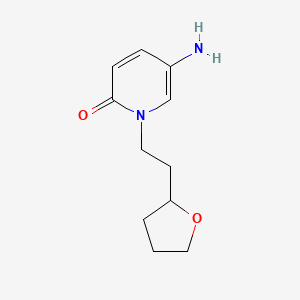![molecular formula C11H23NO B13639900 {[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)
{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine is an organic compound that features a cyclobutyl ring substituted with a methoxyethyl group and a propylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.
Attachment of the Propylamine Group: The final step involves the nucleophilic substitution of the cyclobutyl ring with propylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Oxidation: {[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or propylamine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms like primary or secondary amines.
Substitution: Substituted products with various functional groups replacing the original substituents.
科学研究应用
Chemistry
Catalysis: {[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which {[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Cyclobutylamines: Compounds with similar cyclobutyl ring structures but different substituents.
Methoxyethyl Derivatives: Compounds with methoxyethyl groups attached to different core structures.
Propylamines: Compounds with propylamine groups attached to various rings or chains.
Uniqueness
{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine is unique due to its combination of a cyclobutyl ring, methoxyethyl group, and propylamine group, which imparts specific chemical and physical properties not found in other similar compounds.
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
N-[[1-(2-methoxyethyl)cyclobutyl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-3-8-12-10-11(5-4-6-11)7-9-13-2/h12H,3-10H2,1-2H3 |
InChI 键 |
FJCIWCKSNRQEBN-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1(CCC1)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13639820.png)

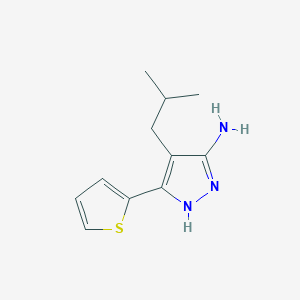

![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
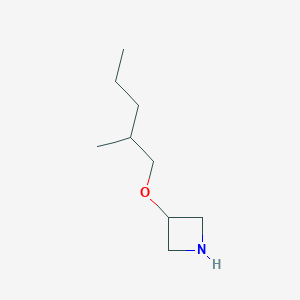
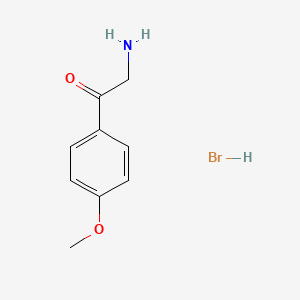

![3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13639863.png)
